(1R,2R)-2-Amino-6-ethoxy-1,2,3,4-tetrahydronaphthalen-1-ol
Description
Properties
Molecular Formula |
C12H17NO2 |
|---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
(1R,2R)-2-amino-6-ethoxy-1,2,3,4-tetrahydronaphthalen-1-ol |
InChI |
InChI=1S/C12H17NO2/c1-2-15-9-4-5-10-8(7-9)3-6-11(13)12(10)14/h4-5,7,11-12,14H,2-3,6,13H2,1H3/t11-,12-/m1/s1 |
InChI Key |
SCVKFDIGECJLBJ-VXGBXAGGSA-N |
Isomeric SMILES |
CCOC1=CC2=C(C=C1)[C@H]([C@@H](CC2)N)O |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C(C(CC2)N)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-Amino-6-ethoxy-1,2,3,4-tetrahydronaphthalen-1-ol typically involves multiple steps, including the formation of the tetrahydronaphthalene ring, introduction of the amino group, and ethoxylation. One common method involves the reduction of a corresponding nitro compound followed by ethoxylation under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the desired transformations efficiently .
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-2-Amino-6-ethoxy-1,2,3,4-tetrahydronaphthalen-1-ol can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro compounds, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Antidepressant Activity
Research indicates that compounds structurally related to (1R,2R)-2-Amino-6-ethoxy-1,2,3,4-tetrahydronaphthalen-1-ol exhibit antidepressant properties. These compounds may interact with neurotransmitter systems in the brain, particularly serotonin and norepinephrine pathways. A study highlighted the role of similar naphthalene derivatives in modulating these neurotransmitters, suggesting potential for developing new antidepressants .
Neuroprotective Effects
The neuroprotective properties of this compound have been investigated in the context of neurodegenerative diseases. Compounds with similar structures have shown promise in protecting neuronal cells from apoptosis and oxidative stress. This suggests that (1R,2R)-2-Amino-6-ethoxy-1,2,3,4-tetrahydronaphthalen-1-ol could be further explored for its neuroprotective capabilities .
Pharmacological Studies
In pharmacological research, (1R,2R)-2-Amino-6-ethoxy-1,2,3,4-tetrahydronaphthalen-1-ol serves as a valuable tool for studying G-protein coupled receptors (GPCRs). These receptors are crucial for many physiological processes and are common drug targets. The compound's interaction with specific GPCR subclasses can provide insights into drug design and development .
Enzyme Inhibition Studies
The compound has been evaluated for its ability to inhibit certain enzymes relevant to disease mechanisms. For instance, studies have shown that related compounds can inhibit phospholipase A2 activity, which is implicated in inflammatory responses. Understanding how (1R,2R)-2-Amino-6-ethoxy-1,2,3,4-tetrahydronaphthalen-1-ol affects these enzymes can lead to new anti-inflammatory therapies .
Cancer Treatment
Emerging studies suggest that (1R,2R)-2-Amino-6-ethoxy-1,2,3,4-tetrahydronaphthalen-1-ol may have applications in oncology. It has been proposed that compounds with similar naphthalene structures could disrupt cancer cell signaling pathways or induce apoptosis in tumor cells. Further research is necessary to establish its efficacy and mechanism of action in cancer therapy .
Hormonal Modulation
The compound's structural characteristics allow it to interact with estrogen receptors. This interaction may lead to applications in treating hormone-related conditions such as breast cancer or other endocrine disorders. Investigating the compound's effects on estrogen receptor signaling could unveil new therapeutic strategies .
Summary Table of Applications
Mechanism of Action
The mechanism of action of (1R,2R)-2-Amino-6-ethoxy-1,2,3,4-tetrahydronaphthalen-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ethoxy group may enhance its solubility and bioavailability. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Research Implications and Gaps
- Biological Activity: While amino-tetrahydronaphthalenols are understudied, related compounds (e.g., 6-chloro-1-amine derivatives) show promise in receptor modulation .
- Comparative Data : Missing data on the target compound’s melting point, solubility, and enantiomeric purity necessitate further experimental validation.
Biological Activity
(1R,2R)-2-Amino-6-ethoxy-1,2,3,4-tetrahydronaphthalen-1-ol, also known as 1-Naphthalenol, has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by its unique molecular structure, which contributes to its interaction with various biological targets.
- Molecular Formula : C12H17NO2
- CAS Number : 779994-01-3
- Molecular Weight : 205.27 g/mol
Research indicates that (1R,2R)-2-amino-6-ethoxy-1,2,3,4-tetrahydronaphthalen-1-ol may exhibit activity through interactions with neurotransmitter systems. Specifically, studies have shown its potential as a dopamine receptor modulator. The compound's structural features allow it to engage with dopamine receptors similarly to other known antipsychotic agents .
Antipsychotic Effects
One of the most notable biological activities of this compound is its antipsychotic-like effect. In behavioral tests involving squirrel monkeys, (1R,2R)-2-amino-6-ethoxy-1,2,3,4-tetrahydronaphthalen-1-ol demonstrated oral activity with an effective dose (ED50) of 0.6 mg/kg in conditioned avoidance tests . This suggests a promising profile for further development as a therapeutic agent for psychotic disorders.
Neuroprotective Properties
In addition to its antipsychotic potential, preliminary studies suggest that this compound may possess neuroprotective properties. Compounds with similar structures have been shown to reduce neuronal apoptosis and promote cell survival in neurodegenerative models .
Case Studies and Research Findings
Structure-Activity Relationship (SAR)
The structure of (1R,2R)-2-amino-6-ethoxy-1,2,3,4-tetrahydronaphthalen-1-ol plays a crucial role in its biological activity. Modifications to the ethoxy group or the naphthalene core may enhance or diminish its interaction with biological targets. Research into SAR has revealed that compounds with similar naphthalene structures often display varied biological activities based on their substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
